Cas no 95127-11-0 (1,1'-Biphenyl, 2,3,4-trimethoxy-)

1,1'-Biphenyl, 2,3,4-trimethoxy- Chemical and Physical Properties
Names and Identifiers
-
- 1,1'-Biphenyl, 2,3,4-trimethoxy-
- 2,3,4-Trimethoxy-1,1'-biphenyl
- trimethoxybiphenyl
- 95127-11-0
- SCHEMBL4579619
-
- Inchi: InChI=1S/C15H16O3/c1-16-13-10-9-12(11-7-5-4-6-8-11)14(17-2)15(13)18-3/h4-10H,1-3H3
- InChI Key: WHBMTTKYTPHVIO-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 244.109944368Da
- Monoisotopic Mass: 244.109944368Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 238
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 27.7Ų
- XLogP3: 3.4
1,1'-Biphenyl, 2,3,4-trimethoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR023T3W-250mg |
2,3,4-Trimethoxy-1,1'-biphenyl |
95127-11-0 | 95% | 250mg |
$500.00 | 2025-02-13 | |
Aaron | AR023T3W-1g |
2,3,4-Trimethoxy-1,1'-biphenyl |
95127-11-0 | 95% | 1g |
$800.00 | 2025-02-13 |
Additional information on 1,1'-Biphenyl, 2,3,4-trimethoxy-
Introduction to 1,1'-Biphenyl, 2,3,4-Trimethoxy (CAS No. 95127-11-0)
1,1'-Biphenyl, also known as 2,3,4-trimethoxy, is a unique organic compound with the CAS registry number 95127-11-0. This compound is characterized by its biphenyl structure, which consists of two benzene rings connected by a single bond. The presence of three methoxy groups (-OCH₃) at the 2, 3, and 4 positions of one of the benzene rings gives this compound its distinct chemical properties and reactivity. The molecular formula of this compound is C₁₅H₁₄O₃, and its molecular weight is approximately 254.3 g/mol.
The synthesis of 1,1'-biphenyl, 2,3,4-trimethoxy involves a series of carefully controlled reactions. Typically, it is prepared through nucleophilic aromatic substitution or coupling reactions. The methoxy groups are introduced via methylation reactions under specific conditions to ensure regioselectivity and avoid unwanted side products. The biphenyl structure is formed by coupling two phenol derivatives using a palladium catalyst in a Suzuki-Miyaura coupling reaction. This method ensures high yields and excellent purity of the final product.
Recent studies have highlighted the potential applications of 1,1'-biphenyl, 2,3,4-trimethoxy in various fields. In the realm of materials science, this compound has shown promise as a building block for constructing advanced materials with tailored electronic properties. Its ability to form stable π-π interactions makes it an ideal candidate for designing self-assembled monolayers and supramolecular structures.
In the pharmaceutical industry, researchers have explored the use of this compound as a precursor for synthesizing bioactive molecules with potential therapeutic applications. The methoxy groups in the molecule contribute to its hydrophilicity and stability in biological systems. Recent studies have demonstrated that derivatives of this compound exhibit moderate anti-inflammatory and antioxidant activities in vitro.
The physical and chemical properties of CAS No. 95127-11-0 make it suitable for various industrial applications. Its high melting point (above 300°C) and good thermal stability enable its use in high-temperature environments without degradation. Additionally, the compound's solubility in organic solvents such as dichloromethane and THF facilitates its handling and purification during chemical synthesis.
In conclusion, CAS No. 95127-11-0, or 2,3,4-trimethoxy, is a versatile organic compound with significant potential in multiple scientific domains. Its unique structure and functional groups make it an invaluable tool for researchers working in chemistry and related fields.
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